An In-depth Technical Guide to 1-(3-Methoxyphenyl)piperazine Dihydrochloride
An In-depth Technical Guide to 1-(3-Methoxyphenyl)piperazine Dihydrochloride
CAS Number: 6968-76-9
This technical guide provides a comprehensive overview of 1-(3-Methoxyphenyl)piperazine Dihydrochloride, a significant chemical intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and biological significance.
Chemical and Physical Properties
1-(3-Methoxyphenyl)piperazine Dihydrochloride is a white to off-white crystalline powder. It is the dihydrochloride salt of the free base, 1-(3-Methoxyphenyl)piperazine (CAS: 16015-71-7). The salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various experimental settings.
| Property | Value | Reference |
| CAS Number | 6968-76-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 265.18 g/mol | --INVALID-LINK-- |
| Melting Point | 214 °C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Water Solubility | Very Soluble | --INVALID-LINK-- |
| Methanol Solubility | Soluble | --INVALID-LINK-- |
| Chloroform Solubility | Very Slightly Soluble | --INVALID-LINK-- |
| Acetone Solubility | Insoluble | --INVALID-LINK-- |
| Ether Solubility | Very Slightly Soluble | --INVALID-LINK-- |
| Hexane Solubility | Insoluble | --INVALID-LINK-- |
Synthesis
The synthesis of 1-(3-Methoxyphenyl)piperazine typically involves the reaction of piperazine with m-bromoanisole. A detailed experimental protocol for the synthesis of the free base, which can then be converted to the dihydrochloride salt, is described below.
Experimental Protocol: Synthesis of 1-(3-Methoxyphenyl)piperazine (Free Base)
This protocol is based on a palladium-catalyzed amination reaction.
Materials:
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Piperazine
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m-Bromoanisole
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Sodium tert-butoxide (NaOBu-t)
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o-Xylene
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Palladium catalyst solution in o-xylene
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Water
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Sodium sulfate
Equipment:
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200 mL Kjeldahl flask
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Dropping funnel
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Cooling condenser
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Thermometer
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Stirring apparatus
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Separatory funnel
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Nitrogen source
Procedure:
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To a 200 mL Kjeldahl flask, add 22 g of piperazine, 7.99 g of m-bromoanisole, and 5.66 g of sodium tert-butoxide, each dissolved in 20 mL of o-xylene.
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Flush the flask with nitrogen for approximately 20 minutes while stirring the contents.
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Heat the reaction mixture to 80 °C.
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At 80 °C, add the palladium catalyst solution dropwise via the dropping funnel.
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After the addition of the catalyst, heat the mixture to 120 °C and maintain this temperature for 3 hours with continuous stirring.
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Upon completion of the reaction, cool the mixture and add 80 mL of water.
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Transfer the mixture to a separatory funnel and separate the organic phase.
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Extract the aqueous phase with 40 mL of o-xylene.
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Combine the organic phases and dry over sodium sulfate.
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The product, N-(3-methoxyphenyl)piperazine, can be isolated from the organic phase. Gas chromatographic analysis can be used to determine the yield.[1]
To obtain the dihydrochloride salt, the resulting free base would be dissolved in a suitable solvent and treated with two equivalents of hydrochloric acid.
Analytical Methods
A variety of analytical techniques can be employed for the identification and quantification of 1-(3-Methoxyphenyl)piperazine Dihydrochloride.
Gas Chromatography (GC)
Sample Preparation:
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Accurately weigh the sample and dissolve it in methanol.
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For quantitative analysis, an internal standard such as dimethylphthalate (0.25 mg/mL in methanol) can be used. Prepare a standard solution of 1-(3-methoxyphenyl)piperazine at approximately 1.0 mg/mL with the internal standard stock solution. Dilute the sample with the internal standard solution to a similar concentration.[2]
GC Conditions:
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Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
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Column: 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm.
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Carrier Gas: Hydrogen at 1.8 mL/min.
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Injector Temperature: 280°C.
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Detector Temperature: 280°C.
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Oven Program: Initial temperature of 100°C for 1.0 min, then ramp to 280°C at 25°C/min, and hold for 3.0 min.
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Injection: 1 µL with a split ratio of 50:1.[2]
High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
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Accurately weigh the sample and dissolve it in 0.01N HCl. Dilute as necessary to approximate the standard concentration.[2]
Note: Specific HPLC conditions such as column type, mobile phase, and detector wavelength would need to be optimized for the specific analytical requirements.
Biological Significance
1-(3-Methoxyphenyl)piperazine and its derivatives are of significant interest in medicinal chemistry due to their interactions with various neurotransmitter receptors, particularly serotonin and dopamine receptors.
Interaction with Serotonin and Dopamine Receptors
Arylpiperazine moieties are known pharmacophores for serotonin (5-HT) and dopamine (D) receptors. 1-(3-Methoxyphenyl)piperazine has been shown to have activity at 5-HT1A and 5-HT2C receptors. Derivatives of this compound have been extensively studied for their affinity and selectivity for D2 and D3 dopamine receptors, which are key targets for antipsychotic medications.[3][4]
The interaction of ligands with these G-protein coupled receptors (GPCRs) can initiate a cascade of intracellular signaling events.
Role as a Pharmaceutical Intermediate
1-(3-Methoxyphenyl)piperazine is a crucial intermediate in the synthesis of the antiviral drug Letermovir. Letermovir is used for the prophylaxis of cytomegalovirus (CMV) infection in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant.
This diagram illustrates the canonical signaling pathways associated with the 5-HT1A and D2 receptors, both of which are Gi/o-coupled GPCRs. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, these pathways can influence other effectors such as ion channels and the ERK/MAPK pathway, leading to various cellular responses.[5][6] The specific downstream effects of 1-(3-Methoxyphenyl)piperazine would depend on its precise pharmacological profile (agonist, antagonist, partial agonist) at these receptors.
References
- 1. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. swgdrug.org [swgdrug.org]
- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
